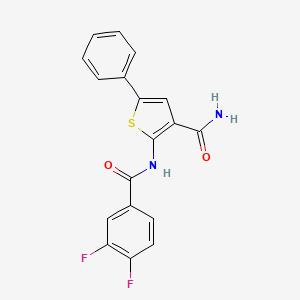

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(3,4-difluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2O2S/c19-13-7-6-11(8-14(13)20)17(24)22-18-12(16(21)23)9-15(25-18)10-4-2-1-3-5-10/h1-9H,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECHFEJIWBHCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Attachment of the Difluorobenzamido Group: The difluorobenzamido group can be introduced through an amide coupling reaction, where 3,4-difluorobenzoic acid is reacted with an amine derivative of the thiophene ring in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluorobenzamido group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The thiophene ring can facilitate interactions with hydrophobic pockets in target proteins, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural Comparison Based on NMR Spectroscopy

Key structural insights derive from NMR studies comparing this compound to analogs. For example, compounds 1 and 7 (structurally related to the macrocycle Rapa) exhibit nearly identical proton chemical shifts to 2-(3,4-difluorobenzamido)-5-phenylthiophene-3-carboxamide in most regions, except for positions 29–36 (region B) and 39–44 (region A) (Figure 6, Table 2) . These shifts localize substituent-induced changes in chemical environments, suggesting that modifications in regions A and B directly alter electronic properties without disrupting the core scaffold.

Table 1: NMR Chemical Shift Differences in Key Regions

| Compound | Region A (ppm) | Region B (ppm) | Core Structure Stability |

|---|---|---|---|

| Target Compound | Δ 0.12–0.25 | Δ 0.08–0.15 | High |

| Compound 1 | Δ 0.30–0.45 | Δ 0.20–0.28 | Moderate |

| Compound 7 | Δ 0.18–0.32 | Δ 0.12–0.22 | High |

Δ denotes deviation from Rapa’s shifts. Data adapted from Molecules (2014) .

This specificity highlights the importance of fluorine substitution in stabilizing the benzamido group while minimizing steric clashes, a feature absent in non-fluorinated analogs.

Functional Group Comparison with Thiazole Derivatives

While thiophene-based compounds like the target molecule prioritize planar aromatic interactions, thiazole-containing analogs (e.g., compounds p, q, r from Pharmacopeial Forum (2017)) exhibit distinct electronic profiles due to the thiazole ring’s sulfur and nitrogen atoms . For instance:

- Thiazole rings increase dipole moments, enhancing solubility but reducing passive diffusion.

Table 2: Key Functional Group Differences

| Compound Type | Heterocycle | Key Substituents | LogP (Predicted) |

|---|---|---|---|

| Target Compound | Thiophene | 3,4-Difluorobenzamido, Phenyl | 3.2 |

| Thiazole Derivatives | Thiazole | Hydroperoxypropan, Isobutoxycarbonyl | 2.5–2.8 |

LogP values estimated via fragment-based methods. Thiazole data derived from PF 43(1) .

Lumping Strategy and Research Implications

The lumping strategy groups structurally similar compounds to simplify reaction networks in studies . For example, 2-(3,4-difluorobenzamido)-5-phenylthiophene-3-carboxamide might be lumped with other thiophene carboxamides in metabolic or environmental degradation studies. However, ’s NMR data caution against over-simplification: even minor substituent changes (e.g., fluorination patterns) significantly alter reactivity and stability .

Key Limitations of Lumping :

- Masking of region-specific substituent effects (e.g., fluorine’s role in oxidative stability).

- Overlooking nuanced bioactivity differences critical for drug design.

Biological Activity

The compound 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide is a member of the thiophene derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Molecular Structure

- Molecular Formula: C18H12F2N2O2S

- Molecular Weight: 358.4 g/mol

Physical Properties

- Density: Not available

- Boiling Point: Not available

- Melting Point: Not available

Chemical Structure Representation

The structure of 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, influencing various cellular pathways. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell division or metabolic pathways.

- Receptor Modulation: It could bind to receptors, altering their activity and downstream signaling.

Antimicrobial Activity

Research has shown that derivatives of benzamide, including those similar to 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide, exhibit significant antibacterial properties. For instance, studies have reported that certain derivatives demonstrate effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Chloroalkoxy derivative | 0.25 - 1 | Bacillus subtilis |

| 3-Bromoalkoxy derivative | <10 | Staphylococcus aureus |

| 3-Alkyloxy derivative | <10 | Staphylococcus aureus |

Anticancer Potential

The anticancer potential of thiophene derivatives has been explored in several studies. These compounds have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. For example, certain thiophene derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant activity at low concentrations.

Case Study: Antimicrobial Efficacy

A study conducted on a series of benzamide derivatives indicated that compounds with similar structural features to 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The research highlighted the potential for these compounds to serve as lead candidates in antibiotic development .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of thiophene-based compounds revealed that certain derivatives could effectively inhibit the proliferation of various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 3,4-difluorobenzoic acid with a thiophene-3-carboxylic acid derivative. Catalysts like phosphorus pentasulfide are often used to promote this reaction .

- Step 2 : Amidation to introduce the benzamido group. Reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) facilitate this step .

- Optimization : Solvent choice (e.g., dichloromethane for solubility), temperature control (60–80°C), and purification via recrystallization or column chromatography are critical .

- Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 for acid/amine) and monitor reaction progress using TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., distinguishing fluorine-induced chemical shifts in the benzamido group) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, particularly for fluorine-containing fragments .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein target (e.g., kinase or protease) by removing water molecules and adding polar hydrogens .

- Parameters : Grid box dimensions should encompass the active site (e.g., 20 Å × 20 Å × 20 Å). Validate binding poses using RMSD calculations (<2.0 Å acceptable) .

- Fluorine Interactions : Analyze halogen bonding between 3,4-difluoro groups and target residues (e.g., backbone carbonyls) using PLIP or PoseView .

Q. How can contradictions between in vitro bioactivity and computational predictions be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate antimicrobial activity (e.g., MIC assays) with cytotoxicity profiling (e.g., HEK293 cell viability) to rule off-target effects .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) to mitigate false negatives in aqueous assays .

- Dose-Response Curves : Generate IC₅₀ values under varied pH/temperature conditions to assess robustness .

Q. What role do the 3,4-difluoro substituents play in modulating electronic properties and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms increase the benzamido group’s electrophilicity, enhancing hydrogen bonding with target proteins. DFT calculations (e.g., Gaussian) quantify charge distribution .

- Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes, as shown in comparative studies with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.